![molecular formula C22H25NO4 B12298665 L-Isoleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester](/img/structure/B12298665.png)
L-Isoleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester is a derivative of the amino acid L-isoleucine. This compound is often used in peptide synthesis due to its protective group, the fluorenylmethyloxycarbonyl (Fmoc) group, which helps in the stepwise construction of peptides by protecting the amino group during synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester typically involves the protection of the amino group of L-isoleucine with the Fmoc group. This is achieved by reacting L-isoleucine with Fmoc chloride in the presence of a base such as sodium carbonate. The resulting Fmoc-protected L-isoleucine is then esterified with methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
L-Isoleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester primarily undergoes substitution reactions, particularly nucleophilic substitution, where the Fmoc group can be removed by nucleophiles such as piperidine . This deprotection step is crucial in peptide synthesis.
Common Reagents and Conditions
Fmoc Protection: Fmoc chloride, sodium carbonate
Esterification: Methanol, acid catalyst
Deprotection: Piperidine
Major Products Formed
The major product formed from the deprotection reaction is L-isoleucine methyl ester, which can then be used in further peptide synthesis steps .
Scientific Research Applications
L-Isoleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a building block for the synthesis of peptides and proteins, which are essential in various biological and medical research applications . The compound is also used in the development of pharmaceuticals, where it aids in the creation of peptide-based drugs .
Mechanism of Action
The primary mechanism of action for L-Isoleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester involves the protection of the amino group of L-isoleucine during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The deprotection step, involving piperidine, removes the Fmoc group, revealing the free amino group for subsequent peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
L-Isoleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, ethyl ester: Similar to the methyl ester but with an ethyl group instead of a methyl group.
L-Isoleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanyl: A derivative with an additional phenylalanine residue.
Uniqueness
L-Isoleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester is unique due to its specific use in peptide synthesis, where the Fmoc group provides a reliable protective mechanism for the amino group. This allows for precise and controlled synthesis of peptides, making it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)26-3)23-22(25)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDWGJXDOVAEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![DOTA-NOC, DOTA-[Nal3]-octreotide](/img/structure/B12298608.png)
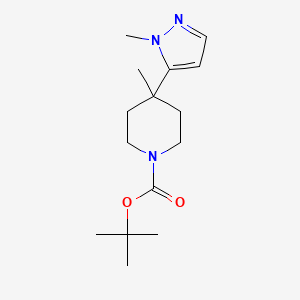
![[(1R,2R)-2-azanidyl-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]azanide;oxalate;platinum(4+)](/img/structure/B12298616.png)


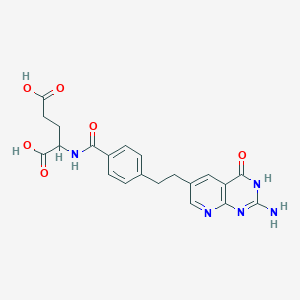
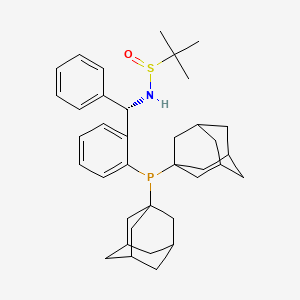
![5-[8,14-dihydroxy-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B12298638.png)
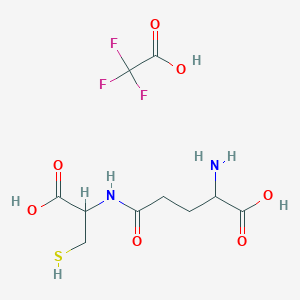
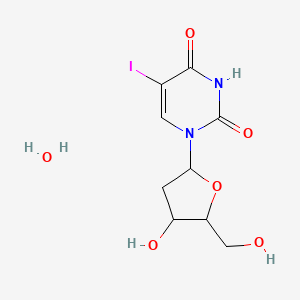
![(4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide](/img/structure/B12298649.png)
![1-Piperidineacetic acid, 4-[[4-[4-(aminoiminomethyl)phenyl]-2-thiazolyl](2-carboxyethyl)amino]-](/img/structure/B12298652.png)
![Ruthenium, bis(2,2'-bipyridine-|EN1,|EN1')[[4,4'-([2,2'-bipyridine]-5,5'-diyl-|EN1,|EN1')bis[benzoato]](2-)]-, dihydrochloride](/img/structure/B12298657.png)

